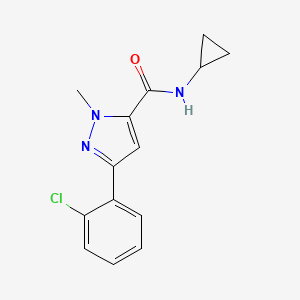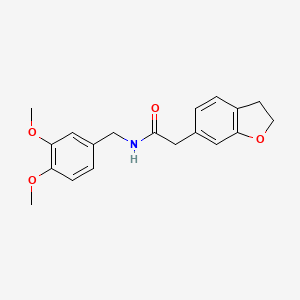
2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic organic compound that features a benzyloxy group attached to an indole ring, which is further connected to a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Indole: The initial step involves the protection of the indole nitrogen with a benzyloxy group. This can be achieved through the reaction of indole with benzyl bromide in the presence of a base such as potassium carbonate.
Acylation: The benzyloxy indole is then acylated with cyclopropylacetyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyclopropylacetamide moiety can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which may influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds also feature a benzyloxy group and have been studied for their potential as multi-target inhibitors in Alzheimer’s disease.
4-(benzyloxy)-2-hydroxybenzaldehyde derivatives: These compounds are used in the synthesis of Schiff base ligands and have shown significant antioxidant and antimicrobial activities.
Uniqueness
2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to its combination of a benzyloxy group, an indole ring, and a cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(7-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)13-22-12-11-16-7-4-8-18(20(16)22)24-14-15-5-2-1-3-6-15/h1-8,11-12,17H,9-10,13-14H2,(H,21,23) |
InChI Key |
JVQFVGHNOAUXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11140906.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11140915.png)
![2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate](/img/structure/B11140922.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11140935.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11140938.png)

![propan-2-yl N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-D-phenylalaninate](/img/structure/B11140949.png)
![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B11140951.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11140956.png)
![{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B11140959.png)

![7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B11140967.png)
![methyl 2-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11140989.png)
![1',3',5'-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1'{H},2{H}-3,4'-bipyrazole](/img/structure/B11140991.png)
